molecular formula C27H25NO5 B14933515 (2E)-6-hydroxy-2-(4-methoxybenzylidene)-7-[(2-phenylmorpholin-4-yl)methyl]-1-benzofuran-3(2H)-one

(2E)-6-hydroxy-2-(4-methoxybenzylidene)-7-[(2-phenylmorpholin-4-yl)methyl]-1-benzofuran-3(2H)-one

Cat. No.: B14933515
M. Wt: 443.5 g/mol
InChI Key: WMOXJCAFJCPDJA-BUVRLJJBSA-N
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Description

6-HYDROXY-2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-7-[(2-PHENYLMORPHOLINO)METHYL]-1-BENZOFURAN-3(2H)-ONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-HYDROXY-2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-7-[(2-PHENYLMORPHOLINO)METHYL]-1-BENZOFURAN-3(2H)-ONE typically involves multiple steps. One common method includes the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol at room temperature. This reaction produces an intermediate imine, which is then further reacted to form the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-HYDROXY-2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-7-[(2-PHENYLMORPHOLINO)METHYL]-1-BENZOFURAN-3(2H)-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

6-HYDROXY-2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-7-[(2-PHENYLMORPHOLINO)METHYL]-1-BENZOFURAN-3(2H)-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-HYDROXY-2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-7-[(2-PHENYLMORPHOLINO)METHYL]-1-BENZOFURAN-3(2H)-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-7-[(2-PHENYLMORPHOLINO)METHYL]-1-BENZOFURAN-3(2H)-ONE
  • **6-HYDROXY-2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1-BENZOFURAN-3(2H)-ONE

Uniqueness

6-HYDROXY-2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-7-[(2-PHENYLMORPHOLINO)METHYL]-1-BENZOFURAN-3(2H)-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H25NO5

Molecular Weight

443.5 g/mol

IUPAC Name

(2E)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-[(2-phenylmorpholin-4-yl)methyl]-1-benzofuran-3-one

InChI

InChI=1S/C27H25NO5/c1-31-20-9-7-18(8-10-20)15-24-26(30)21-11-12-23(29)22(27(21)33-24)16-28-13-14-32-25(17-28)19-5-3-2-4-6-19/h2-12,15,25,29H,13-14,16-17H2,1H3/b24-15+

InChI Key

WMOXJCAFJCPDJA-BUVRLJJBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOC(C4)C5=CC=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOC(C4)C5=CC=CC=C5

Origin of Product

United States

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